CID2440433

描述

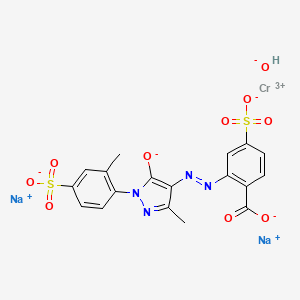

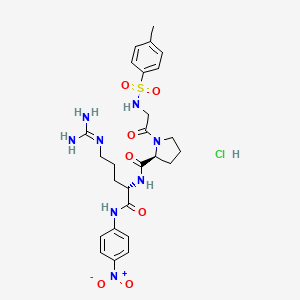

Compound CID2440433, also known as 3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide, is a synthetic organic compound. It is a selective agonist for the G-protein coupled receptor GPR55, with an effective concentration (EC50) of 250 nanomolar. This compound exhibits over 100-fold selectivity for GPR55 compared to other receptors such as GPR35, CB1, and CB2 .

科学研究应用

CID2440433 在科学研究中有多种应用:

化学: 它被用作各种化学研究中 GPR55 的选择性激动剂。

生物学: 该化合物用于研究 GPR55 在生物学过程中的作用,包括神经干细胞增殖和神经元分化

医学: this compound 用于医学研究,以研究其对神经疾病的潜在治疗作用。

作用机制

CID2440433 通过选择性激活 GPR55 受体发挥作用。激活后,GPR55 会诱导细胞外信号调节激酶 1 和 2 (ERK1/2) 的磷酸化以及蛋白激酶 C βII (PKCβII) 的易位到质膜。 这些分子事件导致神经干细胞增殖增加并促进神经元分化 .

生化分析

Biochemical Properties

CID2440433 (ML184) plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It is a selective agonist for the GPR55 receptor, with an EC50 of 0.26 μM, and exhibits over 100-fold selectivity for GPR55 compared to GPR35, CB1, and CB2 receptors . This compound stimulates cellular ERK1/2 phosphorylation and induces PKCβII translocation to the plasma membrane by activating GPR55 . These interactions highlight the compound’s specificity and potency in modulating GPR55-related pathways.

Cellular Effects

This compound (ML184) exerts significant effects on various cell types and cellular processes. It enhances the proliferation of neural stem cells and promotes neuronal differentiation in vitro . Additionally, it is 18 times more potent than lysophosphatidylinositol in stimulating cellular ERK1/2 phosphorylation in GPR55E- and βarr2-GFP-expressing U2OS cells . The compound also induces PKCβII translocation in GPR55E- and PKCβII-GFP-expressing HEK293 cells . These cellular effects underscore the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound (ML184) involves its action as a selective GPR55 agonist. By binding to the GPR55 receptor, it activates downstream signaling pathways, leading to the phosphorylation of ERK1/2 and the translocation of PKCβII to the plasma membrane . This activation results in various cellular responses, including changes in gene expression and enzyme activity. The compound’s high selectivity for GPR55 over other receptors ensures targeted modulation of specific signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound (ML184) have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound maintains its activity over extended periods, with consistent effects on cellular signaling pathways

Dosage Effects in Animal Models

The effects of this compound (ML184) vary with different dosages in animal models. At lower doses, the compound effectively modulates GPR55-related pathways without causing significant adverse effects . At higher doses, there may be threshold effects and potential toxicity. It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound (ML184) is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s activation of GPR55 leads to downstream effects on metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for elucidating the compound’s overall impact on cellular function and energy homeostasis.

Transport and Distribution

Within cells and tissues, this compound (ML184) is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . The precise mechanisms of transport and distribution are essential for understanding the compound’s pharmacokinetics and therapeutic potential.

Subcellular Localization

This compound (ML184) exhibits specific subcellular localization, which is critical for its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . This subcellular localization ensures that this compound exerts its effects precisely where needed, enhancing its efficacy in modulating cellular processes.

准备方法

CID2440433 的合成涉及多个步骤:

哌嗪衍生物的形成: 第一步涉及 2,3-二甲基苯胺与哌嗪的反应,形成哌嗪衍生物。

与苯磺酰氯偶联: 然后在碱的存在下,将哌嗪衍生物与苯磺酰氯偶联,形成磺酰胺中间体。

最终产物的形成: 然后将磺酰胺中间体与 N,N-二甲基-4-吡咯烷-1-基苯磺酰胺反应,形成最终产物 this compound

化学反应分析

CID2440433 经历了几种类型的化学反应:

氧化: 该化合物可以进行氧化反应,特别是在哌嗪环上。

还原: 还原反应可以在磺酰胺基团上发生。

取代: 该化合物可以进行取代反应,特别是在芳香环上。

这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及卤素等取代试剂 .

这些反应形成的主要产物包括 this compound 的氧化衍生物、还原衍生物和取代衍生物。

相似化合物的比较

与其他类似化合物相比,CID2440433 对 GPR55 的高选择性使其独一无二。一些类似的化合物包括:

CID1792197: 另一种 GPR55 激动剂,但比 this compound 的效力低。

CID1172084: GPR55 激动剂,与 this compound 相比选择性较低。

溶血磷脂酰肌醇: GPR55 的天然配体,但比 this compound 的效力低

This compound 由于其对 GPR55 的高效力和选择性而脱颖而出,使其成为科学研究中宝贵的工具。

属性

IUPAC Name |

3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N,N-dimethyl-4-pyrrolidin-1-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O3S/c1-19-8-7-9-23(20(19)2)28-14-16-29(17-15-28)25(30)22-18-21(33(31,32)26(3)4)10-11-24(22)27-12-5-6-13-27/h7-11,18H,5-6,12-17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSJAHQGJHDACS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)S(=O)(=O)N(C)C)N4CCCC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

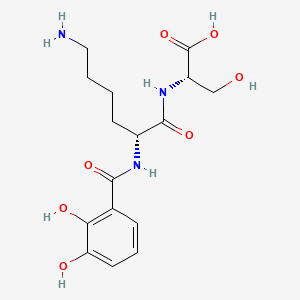

![Phenol, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-dimethoxy-](/img/structure/B1668921.png)

![N-[(11R)-6-amino-12-oxo-9-phenyl-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]pyridine-3-carboxamide](/img/structure/B1668929.png)